![molecular formula C22H31FN4O B5500510 4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)
4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one
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Overview
Description
The compound belongs to a class of chemicals known for their complex synthesis and diverse chemical properties. These compounds are studied for their structural uniqueness and potential applications in various fields of chemistry and pharmacology. The focus of this analysis excludes direct applications, drug use, and dosage information, concentrating instead on the chemical and physical aspects.
Synthesis Analysis
The synthesis of related diazepinone derivatives often involves multistep reactions, including condensation, aminolysis, and cyclodehydration processes. For instance, the synthesis of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives involves condensation reactions of cyclohexanedione, o-phenylenediamine, and aromatic aldehydes, characterized by IR, MS, 1H NMR, and elemental analysis (Wang et al., 2016). Similar methodologies can be adapted for synthesizing compounds with imidazole and diazepanone structures, emphasizing the flexibility and complexity of synthetic routes.
Molecular Structure Analysis
The structural elucidation of these compounds is crucial, often achieved through X-ray crystallography, as seen in some derivatives, and supported by spectroscopic methods like IR, MS, and NMR spectroscopy. These techniques provide insights into the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the chemical behavior of the compound (Özbey et al., 2004).
Chemical Reactions and Properties
Compounds with a diazepanone core exhibit a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. For instance, the reaction of 4-diazoisochroman-3-imines with alkenes under Rh(II) catalysis demonstrates the compound's reactivity towards cyclopropanation and cycloaddition reactions (Ren et al., 2017).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular forces. X-ray crystallography studies reveal the intricacies of the crystal packing and hydrogen bonding patterns, which are pivotal in understanding the compound's solubility and stability.
Chemical Properties Analysis
The chemical properties are closely tied to the compound's functional groups and overall molecular structure. Reactivity towards different chemical reagents, stability under various conditions, and the compound's behavior in chemical syntheses are governed by these molecular features. Investigations into the reactions of similar compounds with difluorocarbene and 2H-azirines, for example, shed light on potential reactivity pathways and the formation of fluorinated diazepine derivatives (Novikov et al., 2006).
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of related diazepine compounds involves complex chemical reactions, including methylation and catalytic debenzylation processes, to produce imidazo[4,5-e][1,4]diazepines and their isomeric forms. These procedures provide valuable insights into the thermodynamic parameters and total energy calculations, which are crucial for understanding the stability and reactivity of such compounds (Ivanov et al., 1992). Similarly, the synthesis of 4-diazoisochroman-3-imines demonstrates the compound's role as a precursor in cycloaddition reactions, leading to the creation of various isochromene derivatives, highlighting its versatility in synthetic chemistry (Ren et al., 2017).
Catalysis and Reactivity
The manganese(III) complexes of bisphenolate ligands, including diazepane-based ligands, have been studied for their catalytic ability in olefin epoxidation reactions. These complexes, characterized by different substituents on the phenolate ligand, show a direct correlation between the Lewis acidity of the Mn(III) center and the yield/selectivity of the epoxidation process, indicating the compound's potential in catalysis (Sankaralingam & Palaniandavar, 2014).
Biological Activity
In the realm of bioactivity, derivatives of diazepine compounds have been synthesized and tested for their anticancer properties. For example, fluorine compounds containing isoxazolylamino and phosphonate groups have shown moderate anticancer activity in vitro, which suggests potential therapeutic applications of these compounds (Song et al., 2005).
Imaging and Detection
Furthermore, the development of fluorescent labeling reagents for amino acids based on diazepine derivatives, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for high-performance liquid chromatography, underscores the compound's utility in analytical chemistry and biological studies (Watanabe & Imai, 1981).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FN4O/c1-16(2)20-14-25(15-21-24-10-12-26(21)17(3)4)11-9-22(28)27(20)13-18-5-7-19(23)8-6-18/h5-8,10,12,16-17,20H,9,11,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUASLPHZXOGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=NC=CN3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one |
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